2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide

Catalog No.
S12279933
CAS No.
1184916-68-4
M.F
C7H7Br2NO2
M. Wt
296.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobro...

CAS Number

1184916-68-4

Product Name

2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide

IUPAC Name

2-bromo-1-(3-hydroxypyridin-2-yl)ethanone;hydrobromide

Molecular Formula

C7H7Br2NO2

Molecular Weight

296.94 g/mol

InChI

InChI=1S/C7H6BrNO2.BrH/c8-4-6(11)7-5(10)2-1-3-9-7;/h1-3,10H,4H2;1H

InChI Key

PYULZHVEFUOREU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)CBr)O.Br

2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide is a chemical compound with the molecular formula C7_7H7_7Br2_2NO2_2 and a molecular weight of approximately 296.94 g/mol. It is classified as a hydrobromide salt, which indicates that it is derived from the neutralization of the base form of the compound with hydrobromic acid. This compound features a bromine atom attached to an ethanone structure, along with a hydroxypyridine moiety, making it of interest in various chemical and biological applications .

Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, making it useful in synthesis.
  • Acylation Reactions: The ethanone part can undergo acylation, allowing for further derivatization.
  • Hydrolysis: Under certain conditions, the hydrobromide can dissociate to yield the base form of the compound and hydrobromic acid.

These reactions make 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide a versatile intermediate in organic synthesis.

The synthesis of 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide typically involves:

  • Bromination: Starting from 1-(3-hydroxypyridin-2-yl)ethanone, bromination can be performed using bromine or brominating agents.
  • Formation of Hydrobromide Salt: The resulting compound can be treated with hydrobromic acid to form the hydrobromide salt.

These methods are commonly employed in laboratory settings for producing this compound for research purposes .

2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide has several potential applications:

  • Research Chemical: Used as an intermediate in organic synthesis and medicinal chemistry.
  • Pharmaceutical Development: May serve as a lead compound for developing new therapeutics due to its structural features.
  • Biochemical Studies: Useful in studying enzyme interactions or as a probe in biological assays.

Several compounds share structural similarities with 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity Index
1-(3-Hydroxypyridin-2-yl)ethanone13210-29-20.79
1-(5-Hydroxypyridin-2-yl)ethanone67310-56-90.74
1-(3-Methoxypyridin-2-yl)ethanone379227-03-90.93
1-(5-Methylpyridin-2-yl)ethanone5308-63-40.71
2-Ethyl-6-methylpyridin-3-ol succinate127464-43-10.74

The uniqueness of 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide lies in its brominated structure combined with the hydroxypyridine moiety, which may impart distinct chemical reactivity and biological properties compared to its analogs .

Molecular Formula and Weight

The compound has the molecular formula C₇H₆BrNO₂·HBr, corresponding to a molecular weight of 296.94 g/mol. Its hydrobromide salt form enhances stability and solubility in polar solvents, a critical feature for laboratory handling.

Structural Features

The core structure consists of a pyridine ring substituted with a hydroxyl group at the 3-position and a bromoacetyl group at the 2-position. The Smiles notation c1cc(c(nc1)C(=O)CBr)O.Br explicitly defines the connectivity of atoms, highlighting the ketone-bromine linkage and the hydroxypyridine system. The InChIKey PYULZHVEFUOREU-UHFFFAOYSA-N serves as a unique identifier for database searches and structural verification.

Table 1: Key Structural Descriptors

PropertyValueSource
Hydrogen bond donors1
Hydrogen bond acceptors3
Topological polar surface area58.2 Ų

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

296.88230 g/mol

Monoisotopic Mass

294.88435 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

Explore Compound Types